Buclizine Hydrochloride is the hydrochloride salt form of buclizine, a piperazine histamine H1 receptor antagonist with primarily antiemetic and antivertigo activities. Buclizine binds to and blocks the histamine H1 receptor, thereby preventing the symptoms that are caused by histamine activity. Buclizine exerts its anti-emetic effect by binding to and blocking the muscarinic and histamine receptors in the vomiting center of the central nervous system (CNS). This may prevent activation of the chemoreceptor trigger zone (CTZ) and may reduce nausea and vomiting.
Buclizine dihydrochloride
CAS No.: 129-74-8
Cat. No.: VC20775508
Molecular Formula: C28H34Cl2N2
Molecular Weight: 469.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 129-74-8 |
---|---|
Molecular Formula | C28H34Cl2N2 |
Molecular Weight | 469.5 g/mol |
IUPAC Name | 1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)-phenylmethyl]piperazine;hydrochloride |
Standard InChI | InChI=1S/C28H33ClN2.ClH/c1-28(2,3)25-13-9-22(10-14-25)21-30-17-19-31(20-18-30)27(23-7-5-4-6-8-23)24-11-15-26(29)16-12-24;/h4-16,27H,17-21H2,1-3H3;1H |
Standard InChI Key | BFUBEWDYLSDZEV-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl |
Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl |
Chemical Properties and Structure
Buclizine dihydrochloride is formed by the reaction of buclizine with two equivalents of hydrogen chloride, resulting in a dihydrochloride salt. The compound exhibits specific chemical characteristics that contribute to its pharmacological properties and stability.
Basic Chemical Information
Parameter | Description |
---|---|
Molecular Formula | C28H35Cl3N2 |
Molecular Weight | 505.9 g/mol |
Parent Compound | Buclizine |
Chemical Classification | Piperazine derivative |
Physical State | Crystalline solid |
Synonyms | Buclizine dihydrochloride, 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-(1,1-dimethylethyl)phenyl)methyl]piperazine dihydrochloride, Longifene |
Buclizine dihydrochloride contains a buclizine(2+) cation and is structurally characterized by a piperazine core with p-chlorobenzhydryl and p-tert-butylbenzyl substituents . This structural configuration contributes to its ability to interact with multiple receptor types in the body, explaining its diverse pharmacological effects.
Pharmacological Properties
Buclizine dihydrochloride exhibits multiple pharmacological activities that determine its therapeutic applications in clinical practice. Understanding these mechanisms provides insight into both its intended effects and potential side effects.
Therapeutic Applications
Buclizine dihydrochloride has been employed for various therapeutic purposes, with varying levels of evidence supporting each application.
Established Clinical Uses
Indication | Evidence Level | Clinical Context |
---|---|---|
Motion Sickness | Well-established | Prevention and treatment of nausea and vomiting associated with travel |
Allergic Conditions | Established | Management of symptoms in various allergic disorders |
Vertigo | Established | Treatment of vertigo and associated dizziness |
Migraine | Limited | Used in combination with analgesics for symptom management |
The primary applications of buclizine dihydrochloride are as an antiemetic for motion sickness and as an antihistamine for allergic conditions . Its effectiveness in preventing activation of the chemoreceptor trigger zone (CTZ) makes it particularly useful for preventing nausea and vomiting associated with various stimuli .
Clinical Evidence and Research
The clinical evidence supporting buclizine dihydrochloride's various applications varies considerably in quality and quantity.
Research Limitations
A critical examination of the literature reveals several important limitations in the research on buclizine dihydrochloride:
These limitations highlight the need for more robust, contemporary research to establish the efficacy and safety of buclizine dihydrochloride for its various proposed indications.
System | Adverse Effects |
---|---|
Central Nervous System | Drowsiness, dizziness, incoordination, headache |
Gastrointestinal | Dry mouth, nausea, vomiting, epigastric pain, diarrhea |
Genitourinary | Urinary retention |
Ocular | Blurred vision |
Dermatological | Rash |
Metabolic | Weight gain |
These adverse effects are consistent with the compound's antihistaminic and anticholinergic properties . The sedative effects can significantly impact activities requiring alertness, such as driving or operating machinery.
Contraindications
Buclizine dihydrochloride is absolutely contraindicated in:
Relative contraindications include:
These contraindications reflect the potential risks associated with the pharmacological properties of the compound, particularly its anticholinergic effects.
Drug Interactions
Buclizine dihydrochloride can interact with several other medications, potentially altering therapeutic outcomes or increasing the risk of adverse effects.
Significant Drug Interactions
Several important drug interactions have been documented:
-
CNS Depressants/Alcohol: Concurrent use may potentiate the CNS depression effects of buclizine dihydrochloride, increasing sedation and impairment .
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Anticholinergics: Combined use with other anticholinergic agents may enhance anticholinergic effects, potentially increasing the risk of side effects such as dry mouth, urinary retention, and blurred vision .
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Apomorphine: Prior administration of buclizine dihydrochloride with apomorphine decreases the emetic response to apomorphine, which may be clinically relevant in specific scenarios .
These interactions highlight the importance of comprehensive medication review and careful consideration of potential drug interactions when prescribing buclizine dihydrochloride.
Regulatory Status and Development History
Buclizine dihydrochloride has undergone regulatory evaluation and has been approved for specific indications in various jurisdictions.
Approval and Regulatory History
The regulatory history of buclizine dihydrochloride reflects evolving understanding of its efficacy and safety profile. Of particular note is the controversy surrounding its promotion for pediatric weight gain, which raises questions about the adequacy of regulatory oversight for established drugs being marketed for new indications .
Ethical Considerations and Controversies
The use of buclizine dihydrochloride raises several ethical considerations, particularly regarding its marketing and application in pediatric populations.
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